
(3E)-1-decyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-1-decyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring a decyl chain and an imidazolidinone moiety, suggests potential biological activity and industrial utility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-decyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea typically involves the reaction of a decyl isocyanate with a suitable imidazolidinone derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst or under an inert atmosphere, to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of raw materials, precise control of reaction parameters, and thorough quality control of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-1-decyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could yield different reduced forms of the compound.
Substitution: The decyl chain or the imidazolidinone moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield decyl urea oxides, while substitution reactions could produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Possible therapeutic applications due to its unique structure and biological activity.
Industry: Use in the production of specialty chemicals, materials, and agricultural products.
Mecanismo De Acción
The mechanism of action of (3E)-1-decyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (3E)-1-decyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea include other urea derivatives and imidazolidinone-containing compounds. Examples might include:
- N,N’-diethylurea
- 1,3-dimethylurea
- Imidazolidinone derivatives with different alkyl chains
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a long decyl chain with an imidazolidinone moiety. This combination may confer unique properties, such as enhanced lipophilicity, specific biological activity, or distinct chemical reactivity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C15H28N4O2 |
|---|---|
Peso molecular |
296.41 g/mol |
Nombre IUPAC |
(3E)-1-decyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea |
InChI |
InChI=1S/C15H28N4O2/c1-3-4-5-6-7-8-9-10-11-16-15(21)18-14-17-13(20)12-19(14)2/h3-12H2,1-2H3,(H2,16,17,18,20,21) |
Clave InChI |
HCHXVPPQZLSWLS-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCCCCNC(=O)/N=C/1\NC(=O)CN1C |
SMILES canónico |
CCCCCCCCCCNC(=O)N=C1NC(=O)CN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methoxy-2-[2-(methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid](/img/structure/B14380939.png)
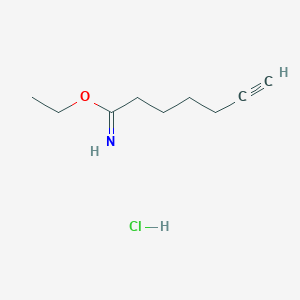
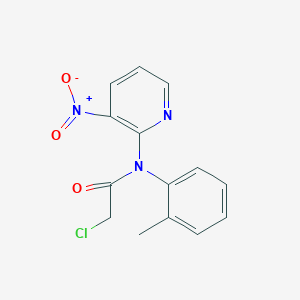
![5-[3-(Trifluoromethyl)phenyl]furan-2-carboximidamide](/img/structure/B14380959.png)


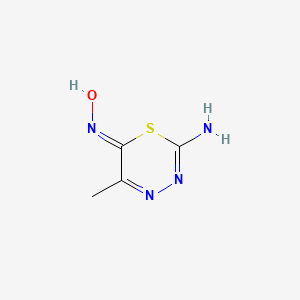
![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 1,3,6-trimethyl-](/img/structure/B14380992.png)
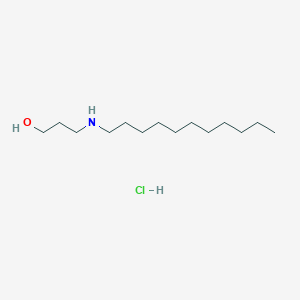
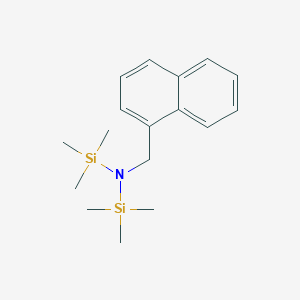
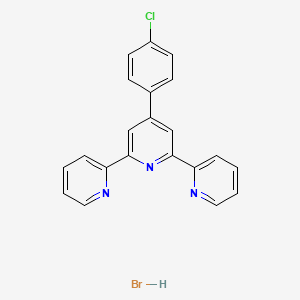
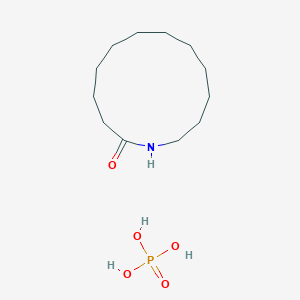
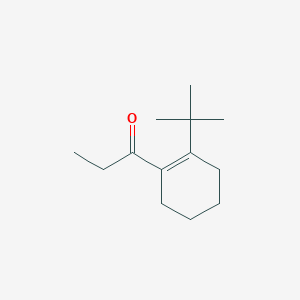
![N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14381035.png)
